tert-Butyl (S)-(4-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropyl)phenyl)carbamate
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Overview
Description
tert-Butyl (S)-(4-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropyl)phenyl)carbamate is a compound that features a tert-butyl group, a phenyl ring, and a carbamate functional group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(4-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropyl)phenyl)carbamate typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O). The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine or sodium bicarbonate. The reaction proceeds through the formation of a carbamate intermediate, which is then purified to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group efficiently and sustainably . This method allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-(4-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (S)-(4-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropyl)phenyl)carbamate is used as a protecting group for amines. It is particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .
Biology
In biological research, this compound is used to modify peptides and proteins, aiding in the study of protein structure and function. It helps in stabilizing intermediates during enzymatic reactions .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as prodrugs that release active pharmaceutical ingredients under specific conditions .
Industry
Industrially, this compound is used in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its stability and ease of removal make it a valuable tool in large-scale organic synthesis .
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(4-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropyl)phenyl)carbamate involves the formation of a stable carbamate bond, which protects the amine group from unwanted reactions. Under acidic conditions, the tert-butyl group is cleaved, releasing the free amine. This process is facilitated by the formation of a tert-butyl carbocation, which is stabilized by resonance .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the phenyl ring and additional functional groups.
tert-Butyl carbanilate: Contains a phenyl ring but differs in the position and type of functional groups.
tert-Butyl (4-bromobenzyl)carbamate: Similar structure with a bromine substituent on the phenyl ring.
Uniqueness
tert-Butyl (S)-(4-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropyl)phenyl)carbamate is unique due to its combination of a tert-butyl group, a phenyl ring, and a carbamate functional group. This combination provides stability and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C19H30N2O5 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propan-2-yl]carbamate |
InChI |
InChI=1S/C19H30N2O5/c1-18(2,3)25-16(23)20-14-9-7-13(8-10-14)11-15(12-22)21-17(24)26-19(4,5)6/h7-10,15,22H,11-12H2,1-6H3,(H,20,23)(H,21,24)/t15-/m0/s1 |
InChI Key |
OHJCWGGLRGCXHT-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C[C@@H](CO)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(CO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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